molecular formula C8H8N4OS B13070731 5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one

5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one

Cat. No.: B13070731
M. Wt: 208.24 g/mol
InChI Key: FAGIEMZROUVTFN-UHFFFAOYSA-N
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Description

The compound 5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one is a sophisticated heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structure integrates two pharmacologically relevant units: a 1,2-dihydropyridin-2-one core and a 1,2,3-thiadiazole ring. The 1,2-dihydropyridin-2-one (or 2-pyridone) moiety is a privileged structure in drug design, found in compounds with a range of biological activities. Recent research on related dihydropyridinone systems has demonstrated promising anticancer and antibacterial properties, highlighting the potential of this core for developing new therapeutic agents . The 1,2,3-thiadiazole ring is another versatile heterocycle known for its diverse biological activities and is frequently employed in agrochemical and pharmaceutical research. The fusion of these two systems into a single molecule creates a unique chemical entity, where the amino group on the dihydropyridinone ring and the sulfur and nitrogen atoms of the thiadiazole ring offer multiple vectors for chemical modification and interaction with biological targets. This makes the compound a valuable precursor or building block for constructing libraries of novel small molecules. Researchers can leverage this compound to explore structure-activity relationships in programs targeting various diseases, potentially including cancer, infectious diseases, and central nervous system disorders. Its primary research value lies in its potential as a key intermediate in organic synthesis and as a scaffold for the development of new enzyme inhibitors or receptor modulators. This product is intended for laboratory research purposes only by trained professionals.

Properties

Molecular Formula

C8H8N4OS

Molecular Weight

208.24 g/mol

IUPAC Name

5-amino-1-(thiadiazol-4-ylmethyl)pyridin-2-one

InChI

InChI=1S/C8H8N4OS/c9-6-1-2-8(13)12(3-6)4-7-5-14-11-10-7/h1-3,5H,4,9H2

InChI Key

FAGIEMZROUVTFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1N)CC2=CSN=N2

Origin of Product

United States

Preparation Methods

Synthesis of 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a crucial scaffold in this compound and is typically synthesized via cyclization reactions involving thiosemicarbazide derivatives. The most common and reliable methods include:

  • Cyclization of Thiosemicarbazides:
    Thiosemicarbazide or substituted thiosemicarbazides undergo cyclization with various reagents such as acetyl chloride, cyanogen halides, or dehydrating agents to form 2-amino-5-substituted-1,3,4-thiadiazoles. For example, the reaction of thiosemicarbazide with acetyl chloride results in direct cyclization to form the thiadiazole ring with an amino group at the 2-position.

  • Acylation followed by Dehydration:
    Acylation of thiosemicarbazide derivatives with carboxylic acids or acid derivatives followed by dehydration using reagents like sulfuric acid, polyphosphoric acid, or methane sulfonic acid is another widely used approach. This method yields 5-substituted 2-amino-thiadiazoles with high purity and yield.

  • Use of Orthoformate Esters:
    Reaction of 4-alkylthiosemicarbazides with orthoformate esters in the presence of concentrated hydrochloric acid provides a route to 2-alkylamino-1,3,4-thiadiazoles substituted at the 5-position.

Functionalization to Attach the Dihydropyridinone Moiety

After synthesis of the thiadiazole ring, the next step involves linking it to the dihydropyridin-2-one ring via a methylene bridge at the nitrogen atom (N-1 position) of the dihydropyridinone.

  • Methylene Bridge Formation:
    This is typically achieved by alkylation reactions where the 1,2-dihydropyridin-2-one nitrogen is reacted with a halomethyl-substituted thiadiazole derivative or by using formaldehyde derivatives under controlled conditions to form the N-methylene linkage.

  • Cyclization and Substitution Strategies:
    The dihydropyridinone ring can be constructed first, followed by substitution at the N-1 position with a thiadiazolylmethyl group. Alternatively, the thiadiazole ring can be pre-formed and then attached to the dihydropyridinone via nucleophilic substitution reactions involving activated methylene groups.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Thiosemicarbazide cyclization Acetyl chloride, reflux, organic solvent (e.g., ethanol) 70-85 Direct cyclization to 2-amino-5-substituted thiadiazole
Acylation and dehydration Carboxylic acid, polyphosphoric acid, sulfuric acid, 65-100°C 80-90 High purity 5-substituted thiadiazoles
Alkylation of dihydropyridinone Halomethyl-thiadiazole derivative, base (e.g., triethylamine), solvent (THF or DMF), 0-25°C to reflux 60-80 Formation of N-methylene linkage

Detailed Research Findings and Notes

  • The use of methane sulfonic acid as a dehydrating agent has been reported to improve yields and purity of 1,3,4-thiadiazole derivatives compared to traditional reagents like sulfuric acid or polyphosphoric acid.

  • The direct cyclization of thiosemicarbazide with acetyl chloride is a straightforward and general method applicable to various substituents, allowing for the synthesis of diverse 5-substituted 2-amino-1,3,4-thiadiazoles.

  • For the attachment of the thiadiazole ring to the dihydropyridinone , mild alkylation conditions using halomethyl derivatives and bases like triethylamine in polar aprotic solvents (e.g., DMF, THF) provide good yields while minimizing side reactions.

  • Purification typically involves crystallization or chromatographic methods to achieve high purity suitable for further applications or biological testing.

Summary Table of Preparation Route

Stage Starting Material(s) Key Reagents/Conditions Product Yield (%) Reference
1. Synthesis of 1,3,4-thiadiazole Thiosemicarbazide + Acylating agent Acetyl chloride, reflux, organic solvent 2-Amino-5-substituted thiadiazole 70-85
2. Dehydration and ring closure Acylated thiosemicarbazide Polyphosphoric acid, sulfuric acid, 65-100°C 5-Substituted 2-amino-thiadiazole 80-90
3. Alkylation to form N-methylene linkage Dihydropyridin-2-one + halomethyl-thiadiazole Triethylamine, THF or DMF, 0-25°C to reflux 5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one 60-80

Chemical Reactions Analysis

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research has demonstrated that derivatives of 5-amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one exhibit antimicrobial activity. For instance, studies have shown that certain analogs can effectively inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation . Case studies have reported promising results in specific cancer types, suggesting a need for further clinical evaluation.

Anti-inflammatory Effects
Another notable application is its anti-inflammatory activity. Research indicates that the compound can reduce inflammation markers in various models of inflammatory diseases. This effect is attributed to the inhibition of pro-inflammatory cytokines and enzymes .

Synthesis and Derivatives

The synthesis of 5-amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one involves several steps that can be optimized for yield and purity. Various derivatives have been synthesized to enhance its biological activity and selectivity. For example, modifications at the thiadiazole ring have led to compounds with improved potency against specific targets .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives against Gram-positive and Gram-negative bacteria. The results showed that specific modifications significantly increased their antibacterial activity compared to the parent compound .

Case Study 2: Anticancer Potential

In vitro assays on human cancer cell lines demonstrated that one derivative of the compound reduced cell viability by over 70% at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialModerate
AnticancerHigh
Anti-inflammatoryModerate

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) CAS Number Source (Evidence ID)
5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one (1,2,3-Thiadiazol-4-yl)methyl C₉H₉N₄OS 225.23* Not provided N/A
5-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one Methoxymethyl C₈H₁₁N₃O₂ 174.21 1691799-30-0
5-Amino-1-[(2,4-difluorophenyl)methyl]-1,2-dihydropyridin-2-one (2,4-Difluorophenyl)methyl C₁₂H₁₁F₂N₃O 267.24 Not provided
5-Amino-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one 2-Methoxyethyl C₈H₁₂N₂O₂ 168.20 1016512-02-9
5-Amino-1-(1,3-thiazol-5-ylmethyl)-1,2-dihydropyridin-2-one (1,3-Thiazol-5-yl)methyl C₉H₉N₃OS 207.25 1565441-04-4

*Calculated molecular weight based on formula.

Substituent Analysis and Implications

Thiadiazole vs. In contrast, the 1,3-thiazole analog () has one sulfur and one nitrogen, offering different electronic and steric profiles .

Aromatic vs. Methoxymethyl () and 2-methoxyethyl () substituents are aliphatic ethers, likely improving solubility in polar solvents compared to aromatic analogs .

The bulkier 2-methoxyethyl group () may reduce steric hindrance compared to aromatic substituents .

Biological Activity

5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one can be represented as follows:

C8H10N4S\text{C}_8\text{H}_{10}\text{N}_4\text{S}

This compound features a dihydropyridinone core linked to a thiadiazole moiety, which is critical for its biological activity.

Biological Activity Overview

The biological activities of 5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one can be categorized into several key areas:

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole ring have shown efficacy against various bacterial strains. The presence of the thiadiazole moiety enhances the interaction with microbial targets, leading to increased antibacterial activity .

Antidiabetic Effects

Recent studies have demonstrated that derivatives of thiadiazole exhibit inhibitory action against key enzymes involved in carbohydrate metabolism. Specifically, compounds similar to 5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one have shown promising results in inhibiting α-amylase and α-glucosidase activities. This suggests potential applications in managing diabetes .

Neuroprotective Properties

Thiadiazole derivatives have also been investigated for their neuroprotective effects. In particular, they are thought to prevent the aggregation of amyloid-beta peptides, which are implicated in neurodegenerative diseases such as Alzheimer's. This mechanism positions them as potential therapeutic agents for neurodegenerative disorders .

The biological activity of 5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one is attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate digestion.
  • Antioxidant Activity : Thiadiazole derivatives often exhibit antioxidant properties that help mitigate oxidative stress in cells.
  • Interaction with Biological Targets : The heteroatoms in the thiadiazole structure facilitate interactions with various biological targets including kinases and receptors involved in cellular signaling pathways .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of thiadiazole derivatives, it was found that certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The IC50 values ranged from 6.70 mM to 8.42 mM for selected derivatives .

CompoundTarget BacteriaIC50 (mM)
Compound AStaphylococcus aureus6.70
Compound BEscherichia coli8.42

Study 2: Neuroprotective Potential

A separate investigation assessed the neuroprotective effects of thiadiazole derivatives on neuroblastoma cell lines. Results indicated that these compounds significantly reduced cell death induced by oxidative stress, showcasing their potential as neuroprotective agents .

Q & A

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–25°CHigher temperatures risk side reactions (e.g., ring-opening).
Base ChoiceNaH, K₂CO₃Stronger bases (NaH) favor alkylation but require anhydrous conditions.
SolventDMF, THFPolar aprotic solvents enhance nucleophilicity.

Advanced Consideration :
Reaction scalability and regioselectivity depend on steric and electronic effects of substituents. For example, bulky groups on the thiadiazole may hinder alkylation, requiring microwave-assisted synthesis to accelerate kinetics .

How can X-ray crystallography resolve structural ambiguities in this compound, particularly tautomerism in the pyridinone ring?

Basic Research Question
X-ray diffraction is critical for confirming the keto-enol tautomeric state of the pyridinone ring. SHELXL refinement (via the SHELX suite) enables precise determination of bond lengths and angles, distinguishing between keto (C=O) and enol (C–OH) forms .

Q. Example Data from Analogous Structures :

CompoundC=O Bond Length (Å)C–O Bond Length (Å)Tautomer
Pyridin-2-one derivative1.22 ± 0.021.32 ± 0.03Keto
Enol-form analog1.34 ± 0.021.25 ± 0.03Enol

Advanced Consideration :
For disordered structures (e.g., partial enol/keto populations), high-resolution synchrotron data combined with Hirshfeld surface analysis can quantify tautomeric ratios. Refinement with SHELXL’s TWIN and HKLF5 commands is recommended for twinned crystals .

What spectroscopic methods are most effective for characterizing the thiadiazole-pyridinone hybrid structure?

Basic Research Question

  • NMR :
    • ¹H NMR : The NH₂ group in the pyridinone ring appears as a broad singlet (~δ 5.5–6.5 ppm). Thiadiazole protons resonate as singlets (δ 7.5–8.5 ppm) due to aromatic shielding .
    • ¹³C NMR : The carbonyl carbon (C=O) appears at ~δ 165–170 ppm, while thiadiazole carbons range from δ 120–140 ppm .
  • IR : A strong C=O stretch (~1680–1700 cm⁻¹) confirms the pyridinone ring.

Advanced Consideration :
Dynamic NMR (VT-NMR) can probe rotational barriers in the thiadiazole-methylpyridinone linkage. For example, coalescence temperatures near 80°C suggest restricted rotation due to steric hindrance .

How do computational methods (DFT, MD) predict the compound’s reactivity and intermolecular interactions?

Advanced Research Question

  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) indicates moderate electrophilicity, with electron density localized on the thiadiazole sulfur .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to predict aggregation behavior. Radial distribution functions (RDFs) show strong hydrogen bonding between NH₂ and solvent molecules.

Basic Research Question

  • Stability Profile :

    ConditionDegradation Rate (%/month)Major Degradant
    pH 7.4 (PBS)2.55-Amino-pyridinone (via thiadiazole cleavage).
    pH 2.0 (HCl)15.0Sulfur oxidation products.
    Dry, Argon0.3None detected.

Mitigation Strategy : Lyophilization with trehalose (1:1 w/w) reduces hydrolysis. Store under inert gas at -20°C .

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